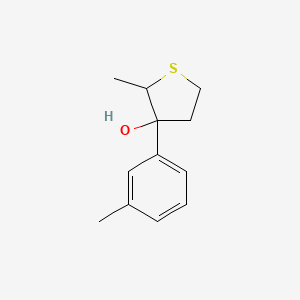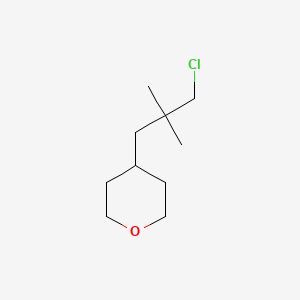
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide is a chemical compound with a unique structure that includes a thiolane ring with a hydroxyl group and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiolane with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide can undergo various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a thiolane derivative with a reduced sulfur atom.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of thiolane derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide involves its interaction with specific molecular targets. The hydroxyl group and the thiolane ring play crucial roles in its binding to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide
- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-diethoxybenzamide
Uniqueness
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and butanamide side chain differentiate it from other similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H15NO4S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)butanamide |
InChI |
InChI=1S/C8H15NO4S/c1-2-3-8(11)9-6-4-14(12,13)5-7(6)10/h6-7,10H,2-5H2,1H3,(H,9,11) |
InChI Key |
FZUYMRKFAUVMLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


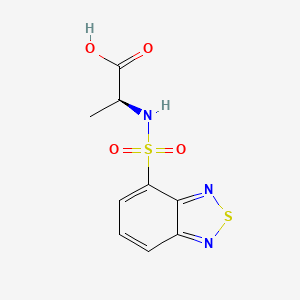
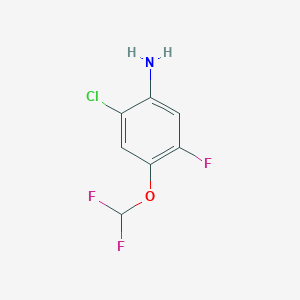
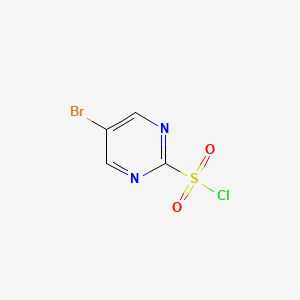



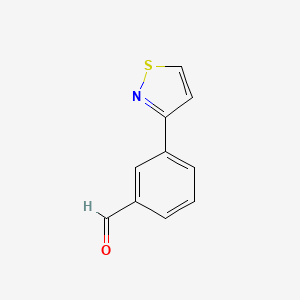

![Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13162624.png)
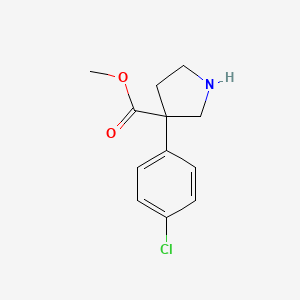
![2,2-Difluoro-3-[(propan-2-yl)amino]propanoic acid](/img/structure/B13162645.png)
